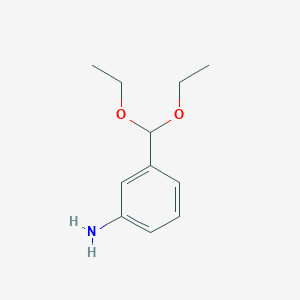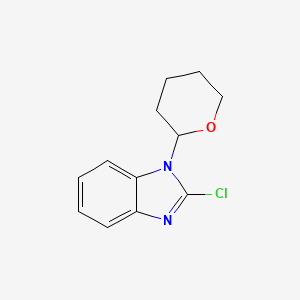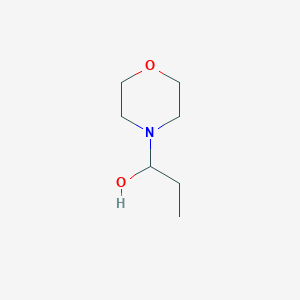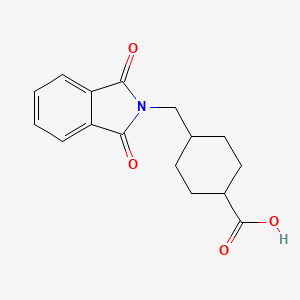![molecular formula C12H17ClN4O2 B8571590 tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B8571590.png)
tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate is a chemical compound with the molecular formula C13H18ClN3O2. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group attached to an azetidine ring, which is further substituted with a 6-chloropyridazinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(6-chloropyridazin-3-yl)azetidin-3-yl)carbamate typically involves the reaction of 6-chloropyridazine with azetidine-3-carboxylic acid tert-butyl ester. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridazinyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridazinyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (1-(6-chloropyridazin-3-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (6-chloropyridazin-3-yl)carbamate: Similar structure but lacks the azetidine ring.
Tert-butyl (1-(6-chloropyridazin-3-yl)piperidin-3-yl)carbamate: Contains a piperidine ring instead of an azetidine ring.
Uniqueness
tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H17ClN4O2 |
|---|---|
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)14-8-6-17(7-8)10-5-4-9(13)15-16-10/h4-5,8H,6-7H2,1-3H3,(H,14,18) |
Clave InChI |
QGEYABLNRYJKLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(C1)C2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-5-methoxyphenol](/img/structure/B8571516.png)



![(1S,5R,6S)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8571553.png)

![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8571558.png)

![3-[(4-Hydroxybut-2-YN-1-YL)oxy]propane-1,2-diol](/img/structure/B8571569.png)


![2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoyl chloride](/img/structure/B8571593.png)

